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Compound of Interest
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Cat. No.: B1668831 Get Quote

Introduction

Cefetamet pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of

bacterial infections.[1][2] Ensuring the quality, safety, and efficacy of Cefetamet pivoxil tablets

requires robust analytical methods for its quantification and characterization. These application

notes provide detailed protocols for the development and validation of analytical methods for

Cefetamet pivoxil in tablet dosage forms, adhering to the International Council for

Harmonisation (ICH) guidelines.[3][4][5] The methods described include High-Performance

Liquid Chromatography (HPLC) for assay and impurity determination, UV-Vis

Spectrophotometry for routine quantification, dissolution testing to assess drug release, and

forced degradation studies to establish the stability-indicating nature of the methods.

High-Performance Liquid Chromatography (HPLC)
Method for Assay
This method describes the determination of Cefetamet pivoxil in tablet dosage forms using

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:
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A standard HPLC system equipped with a UV detector is used.

Parameter Condition

Instrument Agilent 1100 series HPLC or equivalent

Column
Waters C18 (250mm × 4.6mm, 5µm) or Hypersil

C-18

Mobile Phase Acetonitrile: Water (80:20 v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 232 nm or 251 nm

Injection Volume 20 µL

Column Temperature Ambient

Run Time 10 minutes

1.2. Reagent and Standard Preparation:

Mobile Phase Preparation: Mix HPLC grade acetonitrile and water in the specified ratio.

Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cefetamet pivoxil

reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase

and make up the volume.

Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain

concentrations ranging from 1 µg/mL to 50 µg/mL.

1.3. Sample Preparation:

Weigh and finely powder a minimum of 20 Cefetamet pivoxil tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of Cefetamet pivoxil and

transfer it to a 10 mL volumetric flask.

Add about 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
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Make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Filter the solution through a 0.45 µm nylon membrane filter.

Dilute the filtered solution with the mobile phase to a final concentration within the linear

range of the method (e.g., 10 µg/mL).

1.4. Method Validation Parameters:

The developed method must be validated according to ICH guidelines, assessing parameters

such as specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and

Limit of Quantitation (LOQ).

Validation Parameter Acceptance Criteria Typical Results

Linearity (µg/mL)
Correlation coefficient (r²) ≥

0.999

Linear in the range of 10-50

µg/mL with r² = 0.9991

Accuracy (% Recovery) 98.0% - 102.0% 99% to 100%

Precision (% RSD) ≤ 2.0% < 2.0%

Robustness
% RSD ≤ 2.0% for minor

changes in method parameters

The method is robust for small

variations in flow rate and

mobile phase composition.

LOD (µg/mL) Signal-to-Noise ratio of 3:1 2.66 µg/mL

LOQ (µg/mL) Signal-to-Noise ratio of 10:1 8.07 µg/mL

Workflow for HPLC Method Development and Validation
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Caption: Workflow for HPLC method development and validation.
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UV-Vis Spectrophotometric Method for
Quantification
This provides a simple and cost-effective method for the routine quantification of Cefetamet

pivoxil.

Experimental Protocol

2.1. Instrumentation:

A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.

2.2. Reagent and Standard Preparation:

Solvent: Methanol

Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of Cefetamet pivoxil reference

standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with

methanol.

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the

concentration range of 1-35 µg/mL using 0.1N HCl.

2.3. Sample Preparation:

Weigh and powder 20 tablets.

Transfer a quantity of powder equivalent to 50 mg of Cefetamet pivoxil to a 50 mL volumetric

flask.

Add methanol, sonicate to dissolve, and dilute to volume.

Filter the solution through Whatman No. 42 filter paper.

Dilute the filtrate with 0.1N HCl to obtain a concentration within the Beer's law range.

2.4. Wavelength Determination and Analysis:
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Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum

absorbance (λmax). The reported λmax for Cefetamet pivoxil is around 232 nm, 234 nm, or 251

nm depending on the solvent. Measure the absorbance of the sample solutions at the

determined λmax.

2.5. Method Validation Parameters:

Validation Parameter Acceptance Criteria Typical Results

Linearity (µg/mL)
Correlation coefficient (r²) ≥

0.999

Linear in the range of 1-35

µg/mL

Molar Absorptivity - 1.3×10⁴ lit mol⁻¹ cm⁻¹

Accuracy (% Recovery) 98.0% - 102.0% Within acceptable limits

Precision (% RSD) ≤ 2.0% Within acceptable limits

Workflow for UV-Vis Spectrophotometric Method
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Prepare Standard and Sample Solutions

Scan Standard Solution (200-400 nm) to Determine λmax

Measure Absorbance of Standards and Samples at λmax

Construct Calibration Curve (Absorbance vs. Concentration)

Calculate Concentration of Cefetamet Pivoxil in Sample

Validate Method (Linearity, Accuracy, Precision)

Routine Analysis
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Caption: Workflow for UV-Vis spectrophotometric analysis.

Dissolution Testing
Dissolution testing is crucial for predicting the in-vivo performance of the tablets.
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3.1. Dissolution Apparatus and Conditions:

Parameter Condition

Apparatus USP Apparatus 2 (Paddle)

Dissolution Medium 900 mL of 0.1 M HCl

Paddle Speed 100 rpm

Temperature 37 ± 0.5 °C

Sampling Time Points 10, 20, 30, 45, and 60 minutes

3.2. Procedure:

Place one Cefetamet pivoxil tablet in each dissolution vessel.

Withdraw samples (e.g., 5 mL) at the specified time points.

Replace the withdrawn volume with fresh dissolution medium.

Filter the samples and analyze the drug content using a validated analytical method (HPLC

or UV-Vis).

3.3. Acceptance Criteria:

Typically, for immediate-release tablets, not less than 80% (Q) of the labeled amount of the

drug should dissolve within a specified time (e.g., 30 minutes).

Dissolution Testing Workflow
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Set up Dissolution Apparatus (Medium, Temperature, Speed)

Place Tablet in Vessel and Start Test

Withdraw Aliquots at Pre-defined Time Intervals

Analyze Samples by HPLC or UV-Vis

Calculate Percentage of Drug Dissolved

Plot Dissolution Profile (% Drug Dissolved vs. Time)

Compare with Acceptance Criteria

Click to download full resolution via product page

Caption: Workflow for dissolution testing of tablets.

Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating capability of

the analytical method.
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Subject the Cefetamet pivoxil drug substance and tablet powder to the following stress

conditions:

Stress Condition Details

Acid Hydrolysis 0.1 M HCl at 60 °C for 2 hours

Base Hydrolysis 0.1 M NaOH at 60 °C for 30 minutes

Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours

Thermal Degradation Solid drug at 105 °C for 48 hours

Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

4.1. Procedure:

Prepare solutions/suspensions of the drug substance and tablet powder under each stress

condition.

After the specified time, neutralize the acid and base-stressed samples.

Dilute all samples to a suitable concentration and analyze by the developed HPLC method.

Evaluate the chromatograms for the appearance of degradation products and the separation

of these peaks from the main drug peak.

Forced Degradation Study Logic
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Stress Conditions

Cefetamet Pivoxil (API and Tablet Powder)

Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic

Analyze Stressed Samples by HPLC

Evaluate Peak Purity and Resolution between Drug and Degradants

Confirm Stability-Indicating Nature of the Method

Click to download full resolution via product page

Caption: Logical flow of a forced degradation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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